Dimethylpyridine-3,5-dicarboxylate hydrochloride
CAS No.: 157226-85-2
Cat. No.: VC7743172
Molecular Formula: C9H10ClNO4
Molecular Weight: 231.63
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 157226-85-2 |
---|---|
Molecular Formula | C9H10ClNO4 |
Molecular Weight | 231.63 |
IUPAC Name | dimethyl pyridine-3,5-dicarboxylate;hydrochloride |
Standard InChI | InChI=1S/C9H9NO4.ClH/c1-13-8(11)6-3-7(5-10-4-6)9(12)14-2;/h3-5H,1-2H3;1H |
Standard InChI Key | PPZFNLGPJXWMMF-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC(=CN=C1)C(=O)OC.Cl |
Introduction
Chemical Identity and Structural Characteristics
Dimethylpyridine-3,5-dicarboxylate hydrochloride (CAS No. 4591-55-3) is a white to pale-yellow crystalline solid with the molecular formula C₉H₉NO₄·HCl and a molecular weight of 231.63 g/mol . The base compound, dimethyl pyridine-3,5-dicarboxylate, features a pyridine ring substituted with methyl ester groups at the 3- and 5-positions. Protonation of the pyridine nitrogen with hydrochloric acid yields the hydrochloride salt, enhancing its solubility in polar solvents .
Structural Elucidation
The compound’s SMILES notation, COC(=O)C1=CC(=CN=C1)C(=O)OC, confirms the ester functional groups and pyridine backbone . X-ray crystallography of related coordination polymers reveals that the carboxylate groups participate in metal-ligand bonding, as demonstrated in copper(II) complexes where the ligand bridges metal centers via its oxygen atoms .
Physicochemical Properties
Key physical and chemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of Dimethylpyridine-3,5-dicarboxylate Hydrochloride
The low pKa value (1.16) indicates strong acidity, likely attributable to the electron-withdrawing effects of the ester groups, which stabilize the conjugate base . The hydrochloride form exhibits improved solubility in aqueous media compared to the free base, making it suitable for reactions requiring polar solvents .
Synthesis and Production
Hantzsch Dihydropyridine Synthesis
The Hantzsch method is a classical route for synthesizing pyridine derivatives. While originally developed for dihydropyridines, modifications enable the production of dimethylpyridine-3,5-dicarboxylate hydrochloride. A typical procedure involves:
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Condensation: Reacting acetoacetic ester, formaldehyde, and ammonium acetate in ethanol to form 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate .
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Oxidation: Treating the dihydro intermediate with an oxidizing agent (e.g., nitric acid) to aromatize the pyridine ring .
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Salt Formation: Reacting the free base with hydrochloric acid to yield the hydrochloride salt .
Hydrolysis-Esterification Approach
An alternative route starts with diethyl 2,6-dimethylpyridine-3,5-dicarboxylate:
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Hydrolysis: Basic hydrolysis with potassium hydroxide converts ethyl esters to carboxylic acids .
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Re-esterification: Treating the dicarboxylic acid with methanol and an acid catalyst (e.g., H₂SO₄) forms the dimethyl ester .
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Hydrochloride Formation: Adding HCl gas or aqueous HCl to the dimethyl ester yields the final product .
Applications in Research and Industry
Coordination Polymers and Materials Science
The compound’s carboxylate groups enable it to act as a bridging ligand in metal-organic frameworks (MOFs). For example, copper(II) complexes of dimethylpyridine-3,5-dicarboxylate form two-dimensional coordination polymers with distorted square-planar geometries . These materials exhibit potential applications in catalysis and gas storage due to their porous structures .
Pharmaceutical Intermediates
Dimethylpyridine-3,5-dicarboxylate hydrochloride is a precursor to 1,4-dihydropyridines, a class of calcium channel blockers used in antihypertensive drugs . Patent literature describes its utility in synthesizing asymmetric diesters with vasodilatory properties .
Recent Research Findings
Supramolecular Chemistry
Crystallographic studies of copper(II) coordination polymers reveal N–H⋯O hydrogen bonds between pyridinium NH and carboxylate groups, stabilizing a three-dimensional network . This structural insight aids in designing MOFs with tailored porosity .
Drug Development
Patent US4968832A highlights derivatives of this compound as intermediates in synthesizing dihydropyridine-based antihypertensives . Modifications at the ester groups enhance bioavailability and target specificity .
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